For-ser(bzl)-OH

Description

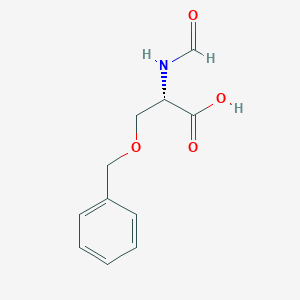

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEYZJGRXMKITN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application in Peptide Synthesis Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS)

The unique properties of For-Ser(Bzl)-OH allow for its strategic incorporation into a growing peptide chain during SPPS, particularly within the Boc/Bzl framework. In this process, the amino acid derivative is coupled to the free N-terminal amine of the peptide-resin. Following the coupling step, the entire cycle is repeated: the temporary Nα-Boc group of the newly added residue is removed with TFA, and the next Boc-protected amino acid is coupled.

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-Formyl-O-benzyl-L-serine |

| Boc | tert-Butyloxycarbonyl |

| Bzl | Benzyl (B1604629) |

| TFA | Trifluoroacetic Acid |

| HF | Hydrogen Fluoride (B91410) |

| TFMSA | Trifluoromethanesulfonic Acid |

| EDT | 1,2-Ethanedithiol |

| DMF | N,N-Dimethylformamide |

| Pd/C | Palladium on Carbon |

Role in C-to-N Directional Chain Elongation

The predominant strategy for chemically synthesizing peptides is the C-to-N directional elongation. peptide.com This process begins with the C-terminal amino acid of the target sequence, which is typically anchored to a solid support (in SPPS) or protected as an ester (in solution-phase). peptide.com Subsequent protected amino acids are then sequentially coupled to the free amino group of the growing chain until the sequence is complete. peptide.com

Within this framework, this compound can be utilized as a building block. Its free carboxylic acid (-OH) group is activated by a coupling reagent, enabling it to form a peptide bond with the N-terminus of the peptide chain. In this context, the Nα-formyl group functions as the temporary protecting group, preventing self-polymerization. youtube.com

However, the N-formyl group is notably stable under many standard synthesis conditions. It is resistant to the trifluoroacetic acid (TFA) cocktails typically used for the final cleavage of peptides from the resin and removal of side-chain protecting groups. nih.gov While conditions for its removal exist, such as treatment with hydrazine (B178648) or specific basic conditions, its stability generally makes it unsuitable as a temporary protecting group for the iterative cycles of a long peptide synthesis where rapid and clean deprotection at every step is essential. nih.gov

Therefore, the primary role of this compound in C-to-N elongation is not for the iterative assembly of long peptides. Instead, it is strategically employed for the synthesis of peptides that specifically require an N-terminal formyl-serine or for producing short peptide fragments where the formyl group is the final N-terminal modification. N-formylated peptides are biologically significant, particularly as they can mimic bacterial or mitochondrial proteins and elicit specific immune responses. nih.govchemistryviews.org

Strategies for Serine Side-Chain Protection in SPPS

The hydroxyl group in the side-chain of serine is reactive and must be protected during peptide synthesis to prevent unwanted side reactions, such as O-acylation. peptide.com this compound utilizes a benzyl (Bzl) ether for this purpose, a common and well-established protecting group strategy.

The benzyl group is highly compatible with the Boc/Bzl strategy of SPPS. In this approach, the temporary Nα-Boc group is removed with moderate acid (TFA), while the more stable side-chain benzyl ethers are retained until the final cleavage step, which uses a very strong acid like anhydrous hydrogen fluoride (HF). peptide.com

In the more widely used Fmoc/tBu strategy, the benzyl group offers a degree of orthogonality. The Nα-Fmoc group is removed with a base (commonly piperidine), which does not affect the acid-labile benzyl ether. However, the tBu (tert-butyl) ether is the more conventional choice for protecting serine in Fmoc-SPPS because both the tBu group and the standard linkers are cleaved simultaneously by TFA in the final step. thermofisher.com The Bzl group's requirement for strong acids like HF for complete removal makes it less convenient in a standard Fmoc/tBu workflow. peptide.com

| Protecting Group | Abbreviation | Typical Cleavage Condition | Compatibility Notes |

|---|---|---|---|

| Benzyl | Bzl | Strong acid (e.g., HF) | Standard for Boc-SPPS. Stable to base (Fmoc deprotection) but can be partially labile to repeated TFA treatments. peptide.com |

| tert-Butyl | tBu | TFA | Standard for Fmoc-SPPS. Cleaved simultaneously with peptide from most common resins. thermofisher.com |

| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM) | Highly acid-labile. Useful for preparing protected peptide fragments. Can help minimize some side reactions. thermofisher.com |

Solid-Phase Formylation at the N-Terminus

An alternative to using this compound as a building block is to introduce the formyl group at the N-terminus of the peptide after the entire sequence has been assembled on the solid support. This is a common method for producing N-formylated peptides and avoids any potential complications of using a formyl-protected amino acid during chain elongation. nih.gov The formylation is a critical reaction for generating biologically active molecules that can be involved in processes like post-translational modification. nih.gov

Several effective methods for on-resin formylation have been developed. These procedures are advantageous because excess reagents and byproducts can be easily removed by washing the resin, simplifying purification compared to solution-phase modifications. nih.gov

| Method | Reagents | Conditions | Key Findings |

|---|---|---|---|

| DCC-Activated Formic Acid | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC), DIPEA, DMF | The formylating reagent is pre-formed at 0°C, then added to the peptidyl-resin and incubated overnight at 4°C. | This method provides good yields and high-purity products. The low temperature is important to prevent the decomposition of formic acid. nih.gov |

| Acetic Anhydride (B1165640) Method | Formic acid, Acetic anhydride, Pyridine, DMF | Reagents are added sequentially to the swelled peptide-resin at room temperature. The reaction is rapid, often complete in minutes. | A simple, fast, and efficient method for formylating N-termini and lysine (B10760008) side-chains with yields often exceeding 90%. chemistryviews.org |

Challenges and Advances in SPPS with Protected Serine

The inclusion of serine, even when protected, can introduce specific challenges during Solid-Phase Peptide Synthesis (SPPS). However, significant advances in synthetic methodology have been made to overcome these issues.

Racemization: Serine is one of the amino acids susceptible to racemization during the activation step of coupling, particularly when using strong bases or high temperatures. nih.gov The formation of a 5(4H)-oxazolone intermediate is the primary mechanism for this loss of stereochemical integrity. chempep.com

Aggregation: Peptide sequences containing serine can be prone to aggregation. The side chain can participate in inter-chain hydrogen bonding, causing the growing peptides on the solid support to clump together. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions and resulting in truncated or deletion sequences. peptide.com

β-Elimination: While a more pronounced issue for O-glycosylated or O-phosphorylated serine, the serine backbone is inherently susceptible to base-catalyzed β-elimination, which would result in a dehydroalanine (B155165) residue. This side reaction can be exacerbated by the basic conditions used for Fmoc deprotection. nih.gov

To address these challenges, several advanced strategies have been developed.

| Challenge | Mitigating Advance / Strategy | Mechanism / Rationale |

|---|---|---|

| Racemization | Use of additive coupling reagents (e.g., HOBt, HOAt) | These additives suppress the formation of the highly racemizable oxazolone (B7731731) intermediate by forming less reactive HOBt/HOAt active esters. chempep.com |

| Racemization | Use of hindered bases (e.g., collidine instead of DIPEA) and controlled temperatures | Minimizes base-catalyzed racemization. Microwave synthesis, while fast, requires careful temperature control to limit epimerization. nih.govchempep.com |

| Aggregation | Incorporation of pseudoproline dipeptides or backbone protecting groups (Dmb, Hmb) | These modifications introduce a "kink" into the peptide backbone, disrupting the formation of the regular secondary structures (β-sheets) that lead to aggregation. peptide.com |

| Aggregation | Use of chaotropic salts or alternative solvents (e.g., NMP, DMSO) | These agents help to break up hydrogen bond networks and improve the solvation of the growing peptide chain, reducing aggregation. peptide.com |

| Side Reactions | Optimized deprotection conditions (e.g., adding HOBt to piperidine) | For side reactions like aspartimide formation (which often occurs at Asp-Ser sequences), additives can buffer the basicity and reduce the prevalence of the side reaction. peptide.com |

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for the large-scale production of short peptides. bachem.com In this method, all reactants are dissolved in a suitable organic solvent. nih.gov this compound, like other protected amino acids, is amenable to this approach. The benzyl and formyl protecting groups contribute to its solubility in common organic solvents like DMF or DCM, which is a prerequisite for successful solution-phase chemistry. nih.gov

Advantages for Short Peptide Sequences

For the synthesis of short peptides (typically under 10 amino acids), solution-phase methods offer several advantages over SPPS. bachem.com

Scalability: LPPS is often easier and more cost-effective to scale up to produce large, multi-gram quantities of a target peptide.

Intermediate Purification: Unlike SPPS, where impurities can accumulate until the final cleavage, LPPS allows for the purification of peptide fragments at intermediate stages. bachem.com This can lead to a cleaner final product and makes troubleshooting easier.

Process Monitoring: Reactions in solution can be directly monitored by techniques like HPLC, allowing for precise determination of reaction completion. bachem.com

The use of this compound in this context allows for the controlled, large-scale synthesis of specific short, formylated serine-containing peptides.

Purification Considerations in Solution-Phase Synthesis

The primary drawback of solution-phase synthesis is the complexity of purification. In SPPS, purification between steps is a simple matter of filtering the solid support and washing away excess reagents and byproducts. nih.gov In contrast, each step in a solution-phase synthesis requires a full workup to isolate the product. nih.gov

This typically involves techniques such as:

Liquid-Liquid Extraction: To separate the product from water-soluble or acid/base-soluble impurities. acs.org

Crystallization/Precipitation: To isolate the desired peptide from the reaction solvent.

Chromatography: Column chromatography is often required to separate the product from closely related impurities, a process that consumes large amounts of solvent and can be time-consuming. nih.gov

The success of these methods hinges on the physicochemical properties of the protected peptide, especially its solubility. sb-peptide.com While the hydrophobic protecting groups on a compound like this compound aid solubility in organic solvents during the reaction, they also influence its behavior during purification. The final crude peptide, after all synthesis and deprotection steps are complete, is typically purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC), similar to peptides synthesized via SPPS. bachem.com

Mitigation of Side Reactions in Peptide Assembly

The chemical synthesis of peptides is a complex process where the potential for side reactions requires careful management to ensure the purity and integrity of the final product. The choice of protecting groups for the N-terminus and the reactive side chains of amino acids is paramount in minimizing these unwanted chemical transformations. The compound N-Formyl-O-benzyl-L-serine, hereafter referred to as this compound, is a specifically designed derivative of serine that incorporates protecting groups to address several critical side reactions associated with this trifunctional amino acid. The N-terminal formyl (For) group and the side-chain benzyl (Bzl) ether work in concert to provide robust protection during peptide chain elongation, specifically targeting issues like O-acylation, acyl migration, and loss of stereochemical purity.

Prevention of O-Acylation and O-N Migration of Serine Residues

The side chain of serine contains a primary hydroxyl group, a nucleophilic functionality that can compete with the desired N-terminal amine during the acylation (coupling) step of peptide synthesis. This leads to the formation of undesired ester-linked peptide branches, a side reaction known as O-acylation.

The most effective strategy to prevent O-acylation is the masking of the side-chain hydroxyl group with a suitable protecting group. nih.gov In this compound, this is accomplished by the O-benzyl (Bzl) ether linkage. The benzyl group is chemically robust and stable under the typical conditions of both solid-phase and solution-phase peptide synthesis, including the repetitive cycles of N-terminal deprotection and coupling. peptide.compeptide.com By converting the hydroxyl group into a non-nucleophilic ether, the Bzl group effectively eliminates the possibility of side-chain acylation during the coupling of subsequent amino acid residues.

Another significant side reaction involving serine is the acid-catalyzed O-N intramolecular acyl migration. This process can occur in peptides containing unprotected serine residues, particularly during steps involving acid treatment, such as the cleavage of acid-labile N-terminal protecting groups like Boc (tert-Butoxycarbonyl). The reaction involves the transfer of a peptide acyl group from the backbone nitrogen to the side-chain oxygen, forming an amino-ester linkage. This not only breaks the original peptide chain but can lead to a mixture of products if the migration reverses.

The use of the O-benzyl protecting group in this compound completely abrogates this side reaction. Since the side-chain hydroxyl is protected as a benzyl ether, there is no free oxygen available to participate in the intramolecular acyl transfer. jst.go.jp The stability of the benzyl ether bond prevents its inadvertent cleavage during synthesis, thus ensuring the integrity of the peptide backbone at the serine residue.

Control of Racemization and Epimerization

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. mdpi.comnih.gov Racemization (the formation of a 1:1 mixture of L- and D-enantiomers) or epimerization (the change in configuration at one of several chiral centers) can occur at the α-carbon of the amino acid being activated for coupling. researchgate.net This side reaction is particularly problematic for sensitive amino acids, including serine. mdpi.comnih.gov

The principal mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. peptide.comhighfine.com The acidity of the proton at the α-carbon is significantly increased in this intermediate, allowing it to be abstracted by a base, leading to a planar, achiral enolate and subsequent loss of stereochemistry upon reprotonation.

The choice of the N-terminal protecting group plays a pivotal role in the rate of oxazolone formation and subsequent racemization. While urethane-based protecting groups like Fmoc and Boc are known to suppress racemization compared to simple acyl groups, the risk is not entirely eliminated. Research has demonstrated that N-formyl (For) protection, as used in this compound, is an effective strategy for minimizing racemization. A method developed by Waki and Meienhofer for the synthesis of Nα-formyl amino acid esters was noted to proceed with minimal racemization, highlighting the utility of the formyl group in preserving optical purity during subsequent activation and coupling steps. nih.gov

The degree of racemization is also heavily influenced by the reaction conditions, including the choice of coupling reagent, base, and additives. highfine.com For instance, studies on Fmoc-protected serine have shown that the extent of racemization varies significantly with different activating agents.

| Coupling Reagent | Base | % D-Isomer Formed |

|---|---|---|

| HATU | NMM | Significant |

| DIC/Oxyma (B123771) | - | Negligible |

| HBTU/HOBt | DIEA | Low |

| PyBOP | DIEA | Low to Moderate |

*Data is illustrative of general trends for serine derivatives as reported in peptide synthesis literature. nih.gov The use of this compound, in combination with optimized coupling conditions such as the use of DIC/Oxyma, provides a robust approach to minimizing epimerization and ensuring the synthesis of optically pure peptides.

Analytical and Spectroscopic Characterization of For Ser Bzl Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of For-ser(bzl)-OH is expected to exhibit characteristic signals corresponding to the various protons in the molecule. The formyl proton (CHO) would typically appear as a singlet or a doublet (due to coupling with the adjacent N-H proton) in the downfield region, generally around 8.0-8.5 ppm. The protons of the benzyl (B1604629) group's aromatic ring would resonate in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) are expected to appear as a singlet or an AB quartet around 4.5 ppm. The α-proton (CH-COOH) and the β-protons (CH₂-O-benzyl) of the serine backbone would be observed in the region of 3.5-4.8 ppm, with their exact shifts and multiplicities depending on the solvent and the coupling with neighboring protons. The acidic proton of the carboxylic acid group (COOH) is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid (COOH) is expected to resonate in the highly deshielded region of 170-180 ppm. The formyl carbonyl carbon (CHO) would also be in the downfield region, typically around 160-165 ppm. The aromatic carbons of the benzyl group would show signals between 127-138 ppm. The benzylic methylene carbon (CH₂-Ph) is anticipated around 73 ppm. The α-carbon (CH-COOH) and β-carbon (CH₂-O-benzyl) of the serine residue are expected at approximately 55-60 ppm and 68-72 ppm, respectively.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl H | 8.0 - 8.5 | - |

| Formyl C | - | 160 - 165 |

| Aromatic H | 7.2 - 7.4 | - |

| Aromatic C | - | 127 - 138 |

| Benzylic CH₂ | 4.5 | 73 |

| α-CH | 4.5 - 4.8 | 55 - 60 |

| β-CH₂ | 3.5 - 3.9 | 68 - 72 |

| Carboxyl C | - | 170 - 180 |

| Carboxyl H | Broad | - |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. By utilizing a stationary phase and a mobile phase, HPLC separates the target compound from any impurities, starting materials, or by-products.

For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.

The purity is assessed by monitoring the eluent with a UV detector, typically at a wavelength where the benzyl group or the formyl group absorbs, for instance, around 254 nm. A pure sample will ideally show a single, sharp, and symmetrical peak. The percentage purity can be calculated by integrating the area of the main peak and comparing it to the total area of all observed peaks. For instance, a purity level of ≥98% is often required for synthetic applications. medchemexpress.com

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound. This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

The molecular formula for this compound is C₁₁H₁₃NO₄, which corresponds to a molecular weight of 223.23 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 224.23 or the sodiated adduct [M+Na]⁺ at m/z 246.21 would be expected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is employed to verify the presence of the key functional groups within the this compound molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

The IR spectrum of this compound is expected to display several distinct absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would typically appear around 1700-1730 cm⁻¹. The N-H stretching of the amide group is expected in the region of 3200-3400 cm⁻¹. The C=O stretching of the formyl group (amide I band) would likely be observed around 1650-1680 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the fingerprint region between 1000-1300 cm⁻¹. The aromatic C-H stretching of the benzyl group would be seen just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | 1700 - 1730 |

| Amide N-H | 3200 - 3400 |

| Formyl C=O (Amide I) | 1650 - 1680 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

Determining the enantiomeric purity of this compound is crucial, especially in biological and pharmaceutical applications where stereochemistry dictates activity. Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase is a powerful method for this purpose.

For GC-MS analysis, the non-volatile this compound must first be derivatized to a more volatile form. A common derivatization strategy involves esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) and acylation of the formyl group, or a complete hydrolysis followed by derivatization of the resulting O-benzyl-serine. chemicalbook.com

The derivatized sample is then injected into a GC equipped with a chiral capillary column. These columns contain a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L and D forms), leading to their separation in time. As the separated enantiomers elute from the column, they are detected by a mass spectrometer, which confirms their identity based on their mass spectrum and fragmentation pattern. The relative peak areas of the two enantiomers allow for the calculation of the enantiomeric excess (e.e.) or enantiomeric purity of the sample. For many applications, an enantiomeric purity of ≥99% is often required. sigmaaldrich.com

Advanced Research Perspectives and Emerging Applications

Green Chemistry Principles in Protected Amino Acid Synthesis

The synthesis of protected amino acids, such as N-formyl-O-benzyl-L-serine (For-Ser(Bzl)-OH), is increasingly scrutinized through the lens of green chemistry. This perspective pushes for the development of more environmentally benign and efficient synthetic methodologies, addressing concerns over hazardous reagents, solvent waste, and energy consumption that have historically plagued peptide chemistry.

Sustainable Reagents and Solvents

Traditional methods for the N-formylation and O-benzylation of amino acids often rely on reagents and solvents with significant environmental and safety drawbacks. However, recent research has focused on developing greener alternatives.

For the N-formylation step, which is crucial for protecting the amine group, solvent-free conditions catalyzed by substances like molecular iodine have been explored. organic-chemistry.org This approach avoids the use of hazardous solvents and often leads to high yields and selectivity. organic-chemistry.org In one notable method, a simple and practical catalytic N-formylation uses molecular iodine with formic acid at elevated temperatures, proving effective for a variety of amines, including α-amino acid esters, without causing epimerization. organic-chemistry.org Another innovative and green approach involves the use of a nano MgO catalyst for the formylation of isocyanates derived from N-protected amino acids. sharif.edu This method is highlighted for its simplicity, the low cost of the metal oxide, and milder reaction conditions. sharif.edu The catalyst can be easily separated and removed, streamlining the work-up process and aligning with green chemistry principles. sharif.edu

The protection of the hydroxyl group of serine, commonly achieved through benzylation, also presents opportunities for greener approaches. While traditional methods may use harsh reagents, the focus is shifting towards more benign alternatives. The use of host-affinity molecules, such as 18-crown-6 (B118740) ether to protect the side chain of lysine (B10760008) in aqueous solutions during solid-phase peptide synthesis (SPPS), showcases a move towards reducing organic solvent consumption and simplifying protection procedures. openaccesspub.org While this example is for lysine, it represents a conceptual shift applicable to other amino acids like serine. The development of water-soluble protecting groups, such as 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), a derivative of the Fmoc group, further enables peptide synthesis in aqueous environments, significantly reducing the reliance on traditional, often toxic, organic solvents. semanticscholar.org

The following table summarizes some sustainable reagents and solvents explored in protected amino acid synthesis:

| Synthetic Step | Traditional Reagent/Solvent | Sustainable Alternative | Key Advantages |

| N-Formylation | Acetic formic anhydride (B1165640) | Formic acid with iodine catalyst (solvent-free) | Avoids hazardous anhydrides, high efficiency. organic-chemistry.org |

| N-Formylation | Various | Nano MgO catalyst with formic acid | Mild conditions, easy catalyst separation. sharif.edu |

| Peptide Coupling | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Greener solvent alternatives | Reduced toxicity and environmental impact. semanticscholar.org |

| Side-Chain Protection | Traditional chemical protecting groups | Host-affinity molecules (e.g., crown ethers) | Simplified procedures, reduced organic solvent use. openaccesspub.org |

Efficiency and Atom Economy Considerations

Atom economy, a core principle of green chemistry, evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. wordpress.comresearchgate.net In multi-step syntheses like that of this compound, maximizing atom economy at each step is crucial for sustainability and cost-effectiveness.

The N-formylation of amines using carbon dioxide as a C1 source is an area of active research with high potential for improving atom economy. rsc.org This approach utilizes a greenhouse gas as a feedstock, contributing to carbon capture and utilization efforts. rsc.org While challenges in efficiency and atom utilization remain, it represents a highly promising strategy for the synthesis of formamides. rsc.org

The efficiency of peptide synthesis is also being addressed through the development of novel protecting groups and coupling reagents that are more compatible with green solvents. For instance, the development of water-dispersible Fmoc- and Boc-amino acid nanoparticles allows for solid-phase peptide synthesis to be conducted in water, a significant step towards greener peptide production. semanticscholar.org

Computational Chemistry and Mechanistic Insights

Computational chemistry has emerged as a powerful tool for understanding the intricacies of protected amino acids and their behavior in various chemical and biological contexts. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights that complement experimental findings.

Density Functional Theory (DFT) for Reaction Pathways and Interactions

Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of molecules like this compound. By calculating the energies of different conformations and transition states, DFT can elucidate reaction mechanisms and predict the most favorable reaction pathways.

A study on the conformational analysis of an n-formyl-d-serine-d-alanine-NH2 dipeptide using DFT methods provided detailed insights into the stable conformations and the influence of side-chain and backbone interactions. nih.gov Such studies help in understanding how the protecting groups (formyl in this case) and the side chains influence the peptide's local structure. nih.gov The choice of DFT functional and basis set is critical for obtaining accurate results, with studies showing that functionals like M06 and M06-L with a 6-311++G(d,p) basis set can provide reliable data for metal-amino acid complexes. rsc.org

DFT calculations are also employed to design new molecules with enhanced properties. For instance, DFT was used to evaluate the structure-antioxidant activity of new biomaterials, demonstrating its predictive power in materials science. nih.gov For a molecule like this compound, DFT could be used to study its interactions with catalysts, solvents, and other reagents, thereby aiding in the optimization of its synthesis and application.

The following table provides examples of how DFT is applied in the study of protected amino acids:

| Application of DFT | Information Gained | Relevance to this compound |

| Conformational Analysis | Relative energies of different conformers, preferred geometries. nih.gov | Understanding the structural preferences of the protected amino acid. |

| Reaction Mechanism Studies | Transition state energies, reaction pathways. | Optimizing synthetic routes and minimizing side reactions. |

| Interaction with Catalysts | Binding energies, electronic structure changes. | Designing more efficient and selective catalysts for its synthesis. |

| Spectroscopic Predictions | Simulating IR, NMR, and UV-Vis spectra. nih.gov | Aiding in the characterization and identification of the compound. |

Molecular Dynamics Simulations in Self-Assembly Contexts

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. bonvinlab.org This is particularly valuable for studying the behavior of peptides and protected amino acids in solution and their role in self-assembly processes.

In the context of drug delivery, MD simulations are used to study the complex formation between peptide dendrimers and hydrophobic drugs. nih.gov A protected amino acid like this compound, with its hydrophobic benzyl (B1604629) group, could potentially influence the encapsulation and release properties of such systems. Simulations can provide insights into the stability of these complexes and the accessibility of the internal regions to the surrounding environment. nih.gov

Role in the Synthesis of Functional Peptides and Peptidomimetics

The unique structural features of this compound, with its protected N-terminus and side-chain hydroxyl group, make it a valuable building block in the synthesis of specialized peptides and peptidomimetics with tailored functions.

The O-benzyl protection of the serine side chain is a common strategy in peptide synthesis to prevent unwanted side reactions. peptide.com This protection is stable under many standard coupling conditions and can be removed later in the synthetic sequence. The use of side-chain benzyl esters also serves as a precursor for creating branched peptides, which are attractive mimics of natural peptides used to enhance biological activity, stability, and pharmacokinetic properties. nih.govspringernature.com

O-benzyl serine derivatives have been incorporated into peptidomimetics designed as enzyme inhibitors. For example, dipeptide nitriles containing O-benzyl serine analogues have shown potent and reversible inhibitory activity against Cathepsin S, a cysteine protease involved in the immune response. springernature.com The substitution pattern on the benzyl group was found to influence the binding affinity, highlighting the importance of the side-chain structure for molecular recognition. springernature.com

Furthermore, the O-benzyl serine side chain has been a key component in the structure-activity relationship studies of growth hormone secretagogues. researchgate.net Modifications to the benzyl group have led to the synthesis of compounds with improved in-vitro and in-vivo activity. researchgate.net This demonstrates the critical role that specifically modified and protected amino acids like this compound can play in the development of new therapeutic agents.

Precursors for Complex Biologically Active Molecules

This compound is a valuable precursor in the synthesis of complex and biologically active molecules, particularly peptides and their derivatives. The benzyl group provides robust protection for the serine hydroxyl function during peptide chain elongation in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. peptide.com This protection is crucial to prevent unwanted side reactions.

In SPPS, the benzyl ether protecting the serine residue is typically cleaved simultaneously with the peptide's cleavage from the resin support using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com In solution-phase synthesis, the benzyl group can be removed via hydrogenolysis. peptide.com The formyl group protecting the N-terminus offers an alternative deprotection strategy, contributing to the orthogonal protection schemes necessary for synthesizing complex structures.

A significant application of serine derivatives like this compound is in the synthesis of phosphopeptides. For instance, Boc-Ser(PO3R2)-OH derivatives, where R can be a benzyl group, are instrumental in synthesizing peptides containing phosphoserine, which are vital for studying cellular signaling pathways. researchgate.netresearchgate.net The synthesis of these molecules relies on the careful selection and sequential removal of protecting groups to achieve the desired phosphorylated peptide.

Furthermore, serine-containing peptides are fundamental in the development of antiviral therapeutics. nih.govmdpi.com The ability to incorporate protected serine residues allows for the precise construction of peptide sequences that can interfere with viral life cycles. nih.gov

A powerful technique known as Serine/Threonine Ligation (STL) highlights the importance of serine in constructing large, complex proteins. nih.govacs.orgpnas.org This chemoselective ligation method allows for the joining of unprotected peptide fragments, with one fragment having a C-terminal salicylaldehyde (B1680747) (SAL) ester and the other having an N-terminal serine or threonine. acs.org This approach has been successfully used to synthesize therapeutic peptides and even entire proteins, demonstrating the critical role of serine precursors in creating complex, biologically active macromolecules. pnas.orgpnas.org

| Precursor Application | Key Features of this compound Usage | Relevant Techniques |

| Peptide Synthesis | Benzyl group protects the hydroxyl function during chain elongation. | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis |

| Phosphopeptide Synthesis | Serves as a backbone for creating phosphoserine-containing peptides. | Boc-chemistry based synthesis |

| Antiviral Peptides | Allows for precise construction of antiviral peptide sequences. | Rational biodesign of peptides |

| Protein Synthesis | Enables the creation of large proteins through fragment ligation. | Serine/Threonine Ligation (STL) |

Scaffolds for Novel Bio-Organic Materials

One of the most promising areas is the development of peptide-based hydrogels. These materials can be designed to mimic the extracellular matrix and are being explored for applications in tissue regeneration and drug delivery. nih.gov The self-assembly of peptides, which can include serine derivatives, into hydrogel networks is driven by non-covalent interactions. nih.gov By controlling the peptide sequence and the functional groups present, researchers can tune the mechanical properties and biocompatibility of these hydrogels. nih.gov For instance, phosphoserine has been incorporated into hydrogel scaffolds to promote the deposition of calcium ions, which is beneficial for bone tissue regeneration. nih.gov

Peptide-based polymers are another class of materials where serine derivatives serve as important structural components. These polymers can be designed to have specific biological functions, such as targeting "anti-inflammatory" macrophages in the tumor microenvironment. nih.gov The multivalent display of peptides on a polymer backbone can significantly enhance the binding avidity to cellular targets. nih.gov

Furthermore, serine-containing peptide scaffolds are being investigated for localized drug delivery systems. nih.gov Drugs can be covalently attached to the scaffold, allowing for a controlled release over time as the scaffold degrades. nih.gov This approach is particularly promising for neural tissue engineering, where sustained delivery of neurotrophic factors is required to promote regeneration. nih.gov

| Bio-Organic Material | Role of Serine-Based Scaffold | Potential Applications |

| Peptide Hydrogels | Forms the structural network and can be functionalized to promote specific biological processes. | Tissue regeneration (bone, teeth), drug delivery. |

| Peptide-Based Polymers | Provides specific binding sites for targeting cells or tissues. | Modulation of tumor microenvironment, targeted drug delivery. |

| Drug Delivery Systems | Acts as a carrier for the controlled and localized release of therapeutic agents. | Neural tissue engineering, treatment of spinal cord injury. |

Future Directions in Protecting Group Chemistry for Serine and Related Hydroxyl-Bearing Amino Acids

The field of peptide synthesis is continually evolving, with a strong emphasis on improving efficiency, sustainability, and the ability to create increasingly complex molecules. Protecting group chemistry for serine and other hydroxyl-bearing amino acids is at the forefront of this evolution.

Development of Novel Protecting Groups with Enhanced Orthogonality and Cleavage Properties

The concept of orthogonality is central to the synthesis of complex peptides, where multiple protecting groups must be removed selectively without affecting others. tdx.catiris-biotech.dersc.org The development of new protecting groups with unique cleavage conditions is a key area of research.

One example is the development of the cyclohexyl (Chx) group for the protection of serine and threonine hydroxyls. nih.gov The O-Chx group is stable under various acidic and basic conditions commonly used in peptide synthesis, including those for the removal of Fmoc and Boc groups. nih.gov However, it can be quantitatively removed with trifluoromethanesulfonic acid–thioanisole (B89551) in TFA. nih.gov The stability of the Chx group is significantly greater than that of the benzyl (Bzl) group under common Boc-deprotection conditions, making it suitable for the synthesis of large peptides and proteins. nih.gov

Another strategy involves the use of light-sensitive protecting groups, such as the 1,2-nitrobenzyl (oNB) group for cysteine, which can be removed by photolysis. acs.org While this has been primarily used for thiols, the principle could be extended to hydroxyl groups, offering another dimension of orthogonality.

The ultimate goal is to create a toolbox of protecting groups that can be removed under a wide range of specific and mild conditions, allowing for the precise and efficient synthesis of highly complex and multifunctional peptides. acs.org

| Protecting Group | Key Features | Cleavage Conditions |

| Cyclohexyl (Chx) | High stability under standard deprotection conditions. | Trifluoromethanesulfonic acid – thioanisole in TFA. |

| 1,2-Nitrobenzyl (oNB) | Light-sensitive. | Photolysis. |

Strategies for Unprotected or Minimally Protected Amino Acid Synthesis

A major trend in peptide synthesis is the move towards minimal protection strategies to improve atom economy and reduce the number of synthetic steps. biomatik.comgoogle.com This approach is particularly relevant for green chemistry, as it reduces the use of hazardous reagents and the generation of chemical waste. google.com

One strategy involves the temporary protection of the serine side chain with a group that is labile under the same conditions used to remove the α-amino protecting group. nih.gov For example, in a Boc-based synthesis, a t-butyl or related group can be used to protect the serine hydroxyl. This protecting group is then removed along with the N-terminal Boc group in the subsequent deprotection step. nih.gov

Recent advancements have also focused on the synthesis of peptides using completely unprotected amino acids. nih.gov These methods often rely on novel coupling reagents and reaction conditions to prevent side reactions and racemization. While still in development, these strategies hold the promise of a more sustainable and efficient future for peptide synthesis.

Advances in Aqueous Media Peptide Synthesis

Traditionally, peptide synthesis has been conducted in organic solvents. However, there is a growing interest in performing these reactions in aqueous media to reduce the environmental impact. unive.itresearchgate.netrsc.orgnih.gov This presents several challenges, including the poor solubility of protected amino acids and the potential for water to interfere with the coupling reaction. unive.itresearchgate.net

One approach to overcome these challenges is the use of surfactants. biomatik.com Surfactants can form micelles in water, creating a microenvironment where hydrophobic-protected amino acids can dissolve and react. nih.govacs.org The use of surfactants like TPGS-750-M has been shown to facilitate peptide bond formation in water.

Microwave-assisted synthesis has also been shown to be effective in aqueous media, accelerating reaction rates and, in some cases, reducing epimerization. nih.gov Furthermore, researchers are developing water-soluble protecting groups and coupling reagents to improve the efficiency of aqueous peptide synthesis. acs.orgnih.gov

Enzymatic peptide synthesis offers another green alternative. nih.gov Proteases can be used to catalyze the formation of peptide bonds in aqueous environments under mild conditions. nih.gov While this approach has its own set of challenges, such as enzyme stability and substrate specificity, it represents a promising avenue for sustainable peptide production.

Q & A

Q. What are the established protocols for synthesizing For-ser(bzl)-OH, and how can researchers ensure reproducibility?

To ensure reproducible synthesis, follow these steps:

- Step 1 : Review peer-reviewed literature using databases like PubMed or Google Scholar, applying advanced search filters (e.g., "synthesis protocol" + "this compound" + "HPLC purification") .

- Step 2 : Cross-validate protocols by comparing reaction conditions (e.g., solvent systems, catalysts, temperature) across studies. Discrepancies in yields may arise from impurities or unoptimized parameters .

- Step 3 : Document all experimental variables (e.g., molar ratios, purification steps) in a standardized format, adhering to journal guidelines for experimental reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key indicators of successful synthesis?

- NMR Spectroscopy : Prioritize H and C NMR to confirm the benzyl (bzl) group’s presence and assess purity. Peaks at δ 4.5–5.0 ppm (benzyl CH) and aromatic protons (δ 7.2–7.4 ppm) are critical markers .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks ([M+H]) and rule out side products .

- IR Spectroscopy : Confirm ester linkages (C=O stretch ~1730 cm) and hydroxyl groups (broad peak ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Q. What computational strategies are recommended to predict the interaction mechanisms of this compound with target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate predictions with mutagenesis studies .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

- Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced activity .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs) .

- Metabolite Identification : Use LC-MS/MS to detect breakdown products and propose degradation pathways .

- Environmental Controls : Assess light sensitivity by comparing samples stored in amber vs. clear vials .

Methodological and Analytical Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Q. How can researchers optimize experimental parameters for this compound in cell-based assays?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., serum concentration, seeding density). Analyze via ANOVA .

- Positive Controls : Include a reference compound (e.g., staurosporine for cytotoxicity assays) to validate assay robustness .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

Q. How should researchers structure a manuscript on this compound to meet journal requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.